

# An In-depth Technical Guide to the Thermochemical Properties of (+)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the thermochemical properties of (+)-Bornyl acetate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate and detailed data on this compound. This document collates available data on its physical and thermochemical properties, presents generalized experimental protocols for their determination, and includes visualizations of these experimental workflows. While (+)-Bornyl acetate is primarily recognized for its characteristic pine-like aroma and is utilized as a flavoring and fragrance agent, a thorough understanding of its thermochemical properties is essential for its application in various scientific and industrial contexts. The data and methodologies presented herein are compiled from various scientific databases and literature.

# Physicochemical and Thermochemical Properties of Bornyl Acetate

Bornyl acetate is a bicyclic monoterpene and the acetate ester of borneol. It exists as different stereoisomers, with **(+)-Bornyl acetate** being one of the enantiomers. The following tables summarize the key physicochemical and thermochemical data for Bornyl acetate, with specific values for its isomers where available.



Table 1: General Physicochemical Properties of Bornyl Acetate

Property	Value	Conditions	Source(s)
Molecular Formula	C12H20O2	[1][2]	
Molecular Weight	196.29 g/mol	[1][2]	_
Appearance	Colorless liquid or white crystalline solid	Ambient	[1][2]
Odor	Pine-like, camphoraceous, woody	[1][2]	
Density	0.981 - 0.986 g/mL	20-25 °C	[1][2]
Refractive Index	1.462 - 1.466	20 °C	[2][3]
Vapor Pressure	0.228 - 0.6 mmHg	20-25 °C	[3]
Flash Point	88.89 °C (192.00 °F)	Closed Cup	[3]
Solubility	Insoluble in water; Soluble in ethanol and other organic solvents	[2]	

Table 2: Thermochemical Properties of Bornyl Acetate



Property	Value (kJ/mol)	Method	Source(s)
Enthalpy of Formation (Gas, ΔfH°gas)	-406.57	Calculated	[4]
Enthalpy of Vaporization (ΔvapH°)	48.54	Calculated	[4]
Enthalpy of Fusion (ΔfusH°)	13.34	Calculated	[4]
Standard Gibbs Free Energy of Formation (ΔfG°)	-100.76	Calculated	[4]

Table 3: Phase Transition Temperatures of Bornyl Acetate

Property	Value (°C)	Pressure	Source(s)
Melting Point	24 - 29	760 mmHg	[1]
Boiling Point	223 - 224	760 mmHg	[1]
Congealing Point	25.10	[3]	

Note: Some of the listed thermochemical properties are based on computational models and may not represent experimentally determined values.

# Experimental Protocols for Thermochemical Analysis

Detailed experimental protocols for the determination of thermochemical properties of **(+)-Bornyl acetate** are not extensively published. However, the following sections describe generalized and widely accepted methodologies for determining key thermochemical parameters of organic compounds like Bornyl acetate.



# Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound can be derived from its experimentally determined enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

#### Generalized Protocol:

- Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.
- Sample Preparation: A pellet of the solid sample (or a known mass of the liquid sample in a capsule) is weighed and placed in the sample holder within the bomb. A fuse wire is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Immersion: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion.
- Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for any incomplete combustion products (e.g., soot) and for the formation of nitric acid from residual nitrogen in the bomb.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of



any side products.

# Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

[5] It is a powerful tool for determining melting points and enthalpies of fusion.

[6]

Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable change in the heat flow.

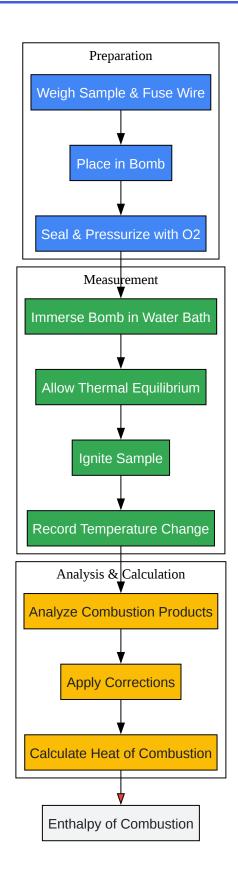
#### Generalized Protocol:

- Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a sample pan, which is then hermetically sealed.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min), is set. The cell is purged with an inert gas, such as nitrogen.[7]
- Data Acquisition: The DSC instrument heats the sample and reference according to the programmed temperature profile and records the differential heat flow as a function of temperature.
- Data Analysis: The resulting DSC curve shows a peak corresponding to the melting of the sample. The onset temperature of the peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion (e.g., indium).

## **Visualization of Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

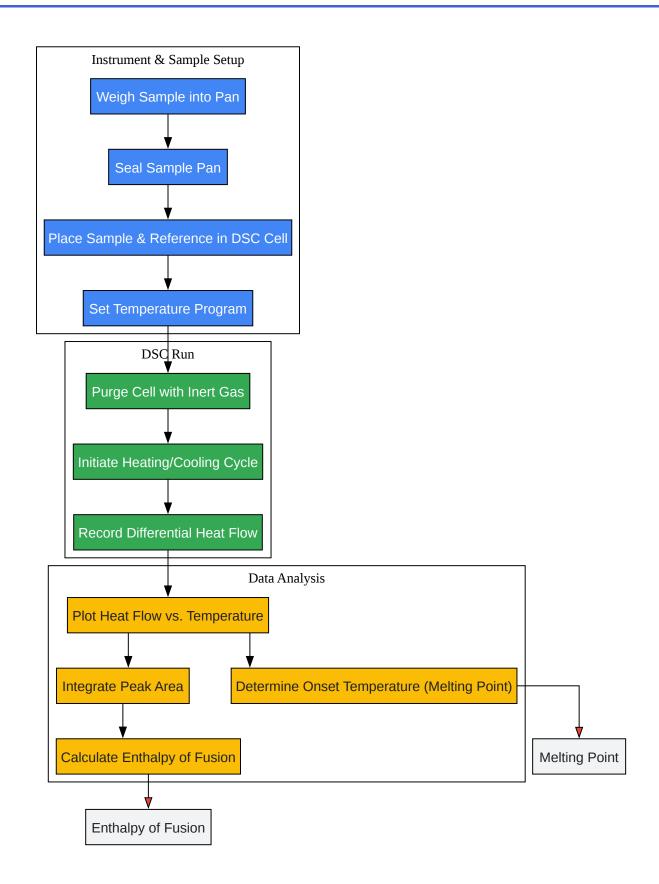




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Caption: Workflow for Combustion Calorimetry.





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Caption: Workflow for Differential Scanning Calorimetry.



### Conclusion

This technical guide has synthesized the available thermochemical data for (+)-Bornyl acetate and outlined the standard experimental methodologies for their determination. The provided tables offer a quick reference for its key properties, while the generalized protocols and workflow diagrams serve as a practical guide for researchers. A comprehensive understanding of these properties is crucial for the effective and safe use of (+)-Bornyl acetate in research, development, and industrial applications. It is important to note that for high-precision work, experimental determination of these properties under the specific conditions of interest is always recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of (+)-Bornyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050281#thermochemical-properties-of-bornyl-acetate]

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